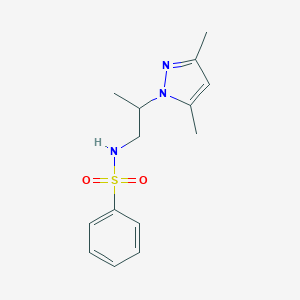

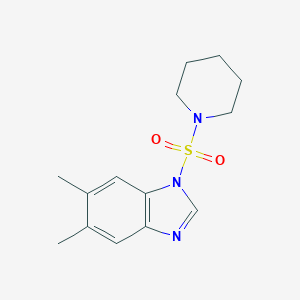

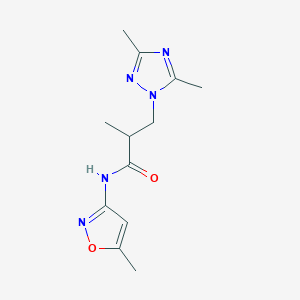

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide

Overview

Description

Pyrazole-based compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Chemical Reactions Analysis

The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary. For example, N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine, a pyrazole-based compound, is a white solid with a melting point of 112–116 °C .

Mechanism of Action

Target of Action

Compounds with similar structures have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that the compound contains a 3,5-dimethylpyrazole moiety , which is a common structural feature in many biologically active compounds. This moiety is known to interact with various biological targets, potentially influencing their function .

Biochemical Pathways

Compounds containing the 3,5-dimethylpyrazole moiety have been associated with various biochemical pathways .

Pharmacokinetics

Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, and other effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Advantages and Limitations for Lab Experiments

DPBS has several advantages as a research tool. Its ability to inhibit carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in various physiological processes. DPBS is also relatively stable and has a long half-life, which makes it suitable for in vitro experiments. However, DPBS has some limitations as well. Its relatively low solubility in water can make it challenging to use in certain experiments. Additionally, DPBS can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on DPBS. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DPBS. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of DPBS, which could lead to the development of new therapies for various diseases. Additionally, the use of DPBS in combination with other drugs could enhance its therapeutic potential and reduce its side effects.

Synthesis Methods

DPBS is synthesized through a multi-step process involving different chemical reactions. The synthesis of DPBS starts with the reaction between 3,5-dimethyl-1H-pyrazole and 2-bromo-1-chloropropane, which produces 2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl bromide. This intermediate product is then reacted with sodium sulfite to produce 2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl sulfonate. Finally, the sulfonate intermediate is reacted with benzenesulfonyl chloride to produce DPBS.

Scientific Research Applications

DPBS has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DPBS is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. DPBS has been shown to inhibit the activity of carbonic anhydrase, which makes it a potential candidate for the treatment of various diseases, including glaucoma, epilepsy, and cancer.

Safety and Hazards

The safety and hazards of pyrazole-based compounds can vary depending on their specific structures. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYOBLOKOFDHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332990 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890598-20-6 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)

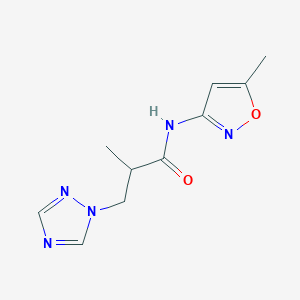

![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)

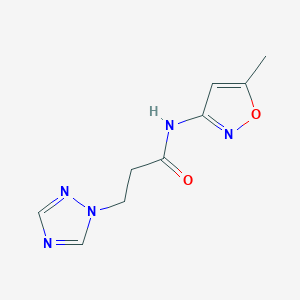

![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)